2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde
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Overview
Description
2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7BrCl2O2. It is a derivative of benzaldehyde, featuring bromine and dichlorophenoxy substituents. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde typically involves the bromination of 4-(3,4-dichlorophenoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2-Bromo-4-(3,4-dichlorophenoxy)benzoic acid.
Reduction: 2-Bromo-4-(3,4-dichlorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and dichlorophenoxy groups contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde
- 2-Bromo-4-chlorobenzaldehyde
- 3,4-Dichlorobenzyl bromide
Uniqueness
2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is unique due to the presence of both bromine and dichlorophenoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
2-bromo-4-(3,4-dichlorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLIBVUFWUTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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